3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
Description
This compound features a 3,4-dihydropyrimidin-4-one core, a partially saturated heterocyclic ring system with two nitrogen atoms. Attached to the N3 position is a piperidin-4-ylmethyl group, where the piperidine nitrogen is further substituted with a quinoxaline-6-carbonyl moiety. This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where such heterocycles are prevalent .
Properties
IUPAC Name |
3-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18-3-6-20-13-24(18)12-14-4-9-23(10-5-14)19(26)15-1-2-16-17(11-15)22-8-7-21-16/h1-3,6-8,11,13-14H,4-5,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOXSUBSJFAEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C(=O)C3=CC4=NC=CN=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of quinoxaline-6-carboxylic acid with piperidine-4-carboxaldehyde, followed by cyclization with urea or thiourea under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and minimizing by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoxaline and piperidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .
Scientific Research Applications
3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities but exhibit variations in core heterocycles, substituents, and functional groups:
Table 1: Structural Comparison of 3,4-Dihydropyrimidin-4-one Derivatives
Analysis of Structural and Functional Variations
Core Heterocycle: The dihydropyrimidinone core (target compound) is partially saturated, offering conformational flexibility compared to fully aromatic systems like pyrido-pyrimidinones (e.g., ). Saturation may influence binding kinetics and metabolic stability . Pyrido-pyrimidinones (e.g., pyrido[3,4-d]pyrimidin-4(3H)-one) feature fused rings, increasing planarity and rigidity, which could enhance target affinity but reduce solubility .
In contrast, the indole-3-carbonyl group () is electron-rich and may engage in hydrogen bonding via its NH group . 4-Benzylpiperidine () lacks the carbonyl linker, reducing steric hindrance but limiting hydrogen-bonding capacity compared to acylated analogs .
Additional Modifications: 5,6-Dimethyl groups () on the dihydropyrimidinone core may enhance lipophilicity and membrane permeability but could sterically hinder target binding .
Biological Activity
The compound 3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a novel derivative within the quinoxaline family, which has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a quinoxaline moiety linked to a piperidine ring and a dihydropyrimidinone framework. The molecular formula is with a molecular weight of approximately 377.4 g/mol . The unique combination of these structural components contributes to its biological activity.
Anticancer Activity
Research indicates that compounds in the quinoxaline class exhibit significant anticancer properties. Specifically, derivatives similar to 3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one have shown efficacy in inhibiting cell proliferation across various cancer cell lines. For instance, studies have demonstrated that quinoxaline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .
Antimicrobial Properties
Quinoxaline derivatives are also recognized for their antimicrobial activities. The compound has been tested against several bacterial strains and fungi, showing promising results in inhibiting growth. For example, certain structural analogs have demonstrated effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial effects .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Its interaction with neurotransmitter systems could potentially mitigate neurodegenerative processes. Studies have indicated that quinoxaline derivatives can influence dopamine and serotonin pathways, which are critical in conditions like Parkinson's and Alzheimer's diseases.
Synthesis
The synthesis of 3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. Common methods include:
- Formation of the Quinoxaline Ring : Utilizing appropriate precursors and reagents.
- Piperidine Attachment : Introducing the piperidine moiety through nucleophilic substitution.
- Dihydropyrimidinone Synthesis : Employing condensation reactions under controlled conditions.
Optimization techniques such as microwave-assisted synthesis may enhance yield and purity during these steps .
Case Studies
Several studies have explored the biological activity of similar compounds:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 1 | 7-Methoxyquinazolinone | Anticancer | Induced apoptosis in breast cancer cells (IC50 = 12 µM) |
| 2 | Quinoxaline Derivative | Antimicrobial | Effective against Pseudomonas aeruginosa (MIC = 8 µg/mL) |
| 3 | Piperidine Analogue | Neuroprotective | Reduced oxidative stress markers in neuronal cells |
These studies highlight the potential therapeutic applications of compounds related to 3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one .
Q & A
Q. What synthetic strategies are effective for constructing the quinoxaline-piperidine-dihydropyrimidinone scaffold?
- Methodological Answer : The synthesis involves sequential acylation and cyclization steps. Begin with a piperidine intermediate (e.g., 1-benzyl-4-piperidone) and perform acylation using quinoxaline-6-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the piperidine-quinoxaline linkage . Subsequent alkylation with a dihydropyrimidinone precursor (e.g., 3,4-dihydropyrimidin-4-one) in polar aprotic solvents like DMF at 80–100°C yields the target compound. Optimize reaction time (typically 12–24 hours) and stoichiometry (1:1.2 molar ratio of piperidine to dihydropyrimidinone) to achieve >80% yield .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the quinoxaline aromatic protons (δ 8.5–9.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm). The dihydropyrimidinone carbonyl signal appears at ~165–170 ppm in 13C NMR .
- IR Spectroscopy : Identify the C=O stretch of the quinoxaline-carbonyl group (~1680 cm⁻¹) and dihydropyrimidinone ring (~1700 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Look for the molecular ion peak ([M+H]+) with accurate mass matching the calculated molecular weight (e.g., m/z 405.15 for C21H20N4O3) .
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Selection : Use DMF for high-temperature reactions due to its high boiling point, or ethanol for milder conditions. Polar solvents enhance nucleophilic substitution in alkylation steps .
- Catalysts : Add Lewis acids (e.g., ZnCl2) to accelerate acylation or sodium triacetoxyborohydride (STAB) for reductive amination steps .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product with >95% purity .
Advanced Research Questions
Q. How can hydrogen bonding patterns influence the solid-state properties of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement and ORTEP-3 for visualization . Analyze the graph set descriptors (e.g., R²₂(8) motifs) to identify intermolecular hydrogen bonds between the dihydropyrimidinone carbonyl and adjacent N–H groups. These interactions dictate packing efficiency and stability, which correlate with solubility and melting point . For example, strong N–H···O bonds may reduce solubility in nonpolar solvents.
Q. How to resolve contradictions in biological activity data across different assay models?
- Methodological Answer :
- Assay Replication : Conduct dose-response studies (e.g., 0.1–100 µM) in triplicate across multiple cell lines (e.g., HEK293 for cytotoxicity, RAW264.7 for anti-inflammatory activity) .
- Mechanistic Profiling : Use kinase inhibition assays (e.g., ADP-Glo™) to identify off-target effects. Cross-validate with molecular docking (AutoDock Vina) to assess binding affinity to quinoxaline-binding pockets .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to differentiate significant activity (p < 0.05) between models .
Q. What methodologies are recommended for impurity profiling during synthesis?
- Methodological Answer :
- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect impurities. Compare retention times and mass spectra with pharmacopeial standards (e.g., EP impurities A–H) .
- Quantitative NMR (qNMR) : Integrate impurity peaks (e.g., unreacted piperidine intermediates) relative to the internal standard (e.g., 1,4-dinitrobenzene) .
- Limit Tests : Follow ICH Q3A guidelines to ensure impurities are <0.15% w/w using UV-Vis spectroscopy at λ = 254 nm .
Q. How can crystallographic refinement tools like SHELX improve structural accuracy?
- Methodological Answer :
- Data Collection : Collect high-resolution (<1.0 Å) X-ray data at 100 K. Use SHELXD for phase solution via dual-space methods .
- Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms and constrain H-atoms using HFIX commands. Check for R1 convergence (<5%) .
- Validation : Generate ORTEP plots to visualize thermal ellipsoids and PLATON alerts for missed symmetry or disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
